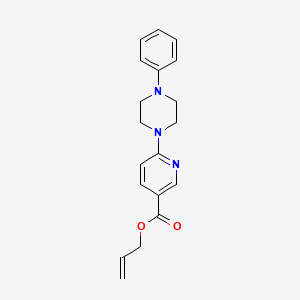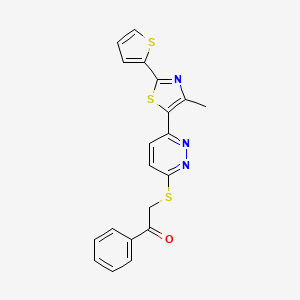
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, is a complex organic molecule that appears to be related to thiazole-based structures. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring. These compounds are of significant interest due to their presence in various biologically active molecules and potential pharmaceutical applications.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of related thiazole compounds. For instance, the practical preparation of a Z-isomer of a thiadiazol compound, which is a side-chain of cephem antibiotics, involves skeletal rearrangement and reactions with alkoxycarbonyl isothiocyanates and O-methylhydroxylamine . This suggests that the synthesis of the compound may also involve multi-step reactions and rearrangements, potentially starting from similar aminoisoxazole precursors.
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been investigated using various methods, including ab initio, density functional theory (DFT), and X-ray diffraction . For example, a Z-3N(2-ethoxyphenyl)-2-N'(2-ethoxyphenyl)-imino-thiazolidin-4-one compound was found to crystallize in the monoclinic system and exhibit intermolecular hydrogen bonds of C–H…O, C–H…N, and C–H…S types . These findings suggest that the compound may also exhibit a complex geometry and intermolecular interactions, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Limiting
Thiophene dyes similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile have been synthesized for optoelectronic devices. These compounds show potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications due to their nonlinear absorption and optical limiting behavior under laser excitation (Anandan et al., 2018).
Antimicrobial Properties
A study on methacrylic polymers incorporating thiazole groups, similar to the core structure of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, found that these polymers demonstrate significant antimicrobial activity. This could be useful in developing antimicrobial coatings and treatments (Cuervo-Rodríguez et al., 2019).
Synthesis of Antibiotics
A compound structurally similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has been used in the synthesis of cephem antibiotics, demonstrating its potential in pharmaceutical applications (Tatsuta et al., 1994).
Fluorescent Properties for Optical Applications
Compounds with a core structure similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile have been shown to emit green to red fluorescence, which can be utilized in optical applications such as photonic devices (Eltyshev et al., 2021).
Anticancer Activity
Some derivatives of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile have been found to exhibit anticancer properties. This indicates potential applications in the development of new anticancer drugs (Matiichuk et al., 2022).
Photoinduced Birefringence
A pyrazoline derivative structurally related to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has been used in poly(methyl methacrylate) thin films to exhibit dynamic and static photoinduced birefringence, which can be used for optical switching applications (Szukalski et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-7-9-17(10-8-15)20-14-25-21(23-20)18(13-22)11-16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVDJSGUPBJODS-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)





![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)
![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

